![molecular formula C14H14N2O4S B4760815 methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4760815.png)
methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate
説明
Methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate, also known as MTX, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiophene family, which is known for its diverse range of biological activities. MTX has been shown to possess a variety of biological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. In
科学的研究の応用
Methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been shown to possess anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate a promising candidate for the development of new cancer therapies.
In addition to its anti-cancer activity, methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has also been studied for its anti-inflammatory and anti-viral properties. methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been shown to inhibit the production of inflammatory cytokines, which are responsible for the inflammation associated with many diseases, including rheumatoid arthritis and inflammatory bowel disease. methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has also been shown to possess anti-viral activity against a variety of viruses, including HIV and hepatitis C virus.
作用機序
The mechanism of action of methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is complex and not fully understood. However, it is believed that methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate exerts its biological effects by inhibiting the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA and RNA. By inhibiting DHFR, methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cell growth and proliferation, methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has also been shown to inhibit the activity of several enzymes involved in the production of inflammatory cytokines. This leads to a reduction in inflammation and the symptoms associated with inflammatory diseases.
実験室実験の利点と制限
Methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has a well-defined mechanism of action, which makes it a useful tool for studying the role of DHFR in cell growth and proliferation.
However, there are also some limitations to the use of methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate in lab experiments. One limitation is that methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the effects of methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate on cell growth and proliferation can be influenced by a variety of factors, including the cell type and culture conditions.
将来の方向性
There are several future directions for the study of methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate. One area of research is the development of new cancer therapies based on methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate. Researchers are exploring the use of methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate in combination with other anti-cancer agents to enhance its effectiveness. Additionally, researchers are investigating the use of methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate in the treatment of other diseases, such as inflammatory bowel disease and viral infections.
Another area of research is the development of new synthetic methods for methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate. Researchers are exploring new chemical reactions and catalysts that can be used to improve the yield and purity of methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate.
Conclusion:
In conclusion, methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is a promising compound that has a variety of potential applications in scientific research. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a useful tool for studying a variety of biological processes. While there are some limitations to the use of methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate in lab experiments, its well-defined mechanism of action and relative stability make it a valuable compound for research. Future research on methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is likely to lead to the development of new therapies for a variety of diseases.
特性
IUPAC Name |
methyl 3-[(3-methoxyphenyl)carbamoylamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-19-10-5-3-4-9(8-10)15-14(18)16-11-6-7-21-12(11)13(17)20-2/h3-8H,1-2H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXIXCYNEGJPHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825983 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 3-{[(3-methoxyphenyl)carbamoyl]amino}thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-ethyl-N-phenyl-4-[({[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B4760732.png)
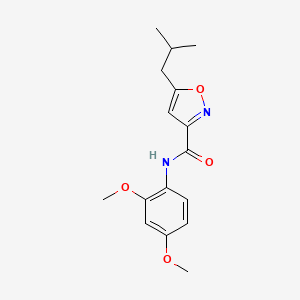
![2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4760751.png)
![methyl 4-phenyl-2-({[2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4760755.png)
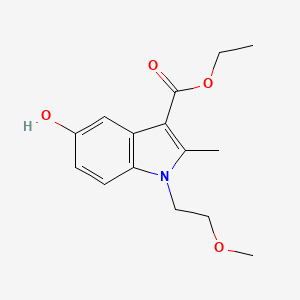
![2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4760770.png)
![1-(2-fluorophenyl)-5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4760777.png)
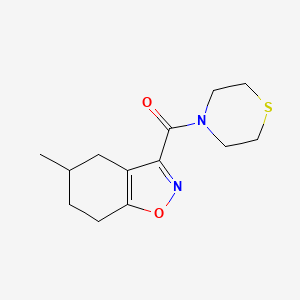
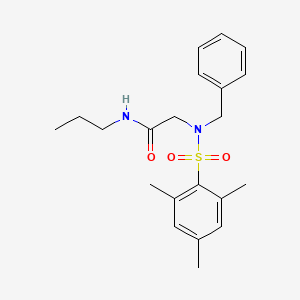
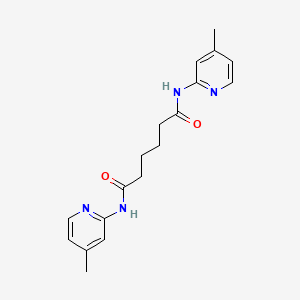
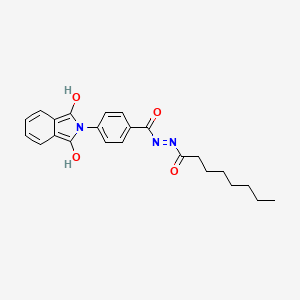
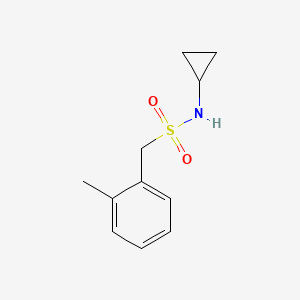

![2-methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4760848.png)